Technical Monograph: 2-(2-Aminoethyl)isoindoline-1,3-dione
Technical Monograph: 2-(2-Aminoethyl)isoindoline-1,3-dione
[1]
Executive Summary
2-(2-Aminoethyl)isoindoline-1,3-dione , commonly known as
This guide details the physicochemical properties, synthesis optimization (specifically controlling stoichiometry to prevent bis-alkylation), and its strategic application in linker chemistry (PROTACs, antibody-drug conjugates) and heterocycle synthesis.
Physicochemical Profile
The following data characterizes the free base form. Researchers often encounter the hydrochloride salt (CAS: 30250-67-0), which has distinct solubility and melting point properties.
| Property | Value | Notes |
| IUPAC Name | 2-(2-Aminoethyl)isoindole-1,3-dione | |
| CAS Number | 5391-39-9 | Free base |
| Molecular Formula | ||
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 173–175 °C | Sharp melting range indicates high purity |
| pKa (Amine) | ~8.8 - 9.0 | Typical for primary alkyl amines |
| Solubility | DCM, DMF, DMSO, Ethanol (hot) | Limited water solubility (free base) |
| Storage | 2–8 °C, Desiccated | Hygroscopic; store under inert gas |
Synthesis & Purification Strategy
The Stoichiometry Challenge
The primary challenge in synthesizing
Scientific Insight: To ensure mono-functionalization, the reaction kinetics must favor the attack of the anhydride by the diamine over the product. This is achieved by maintaining a high molar excess of ethylenediamine.[3]
Optimized Protocol (High-Fidelity)
Reagents: Phthalic anhydride (1.0 eq), Ethylenediamine (5.0–10.0 eq). Solvent: Toluene or Xylene (for azeotropic water removal) or neat (if excess amine acts as solvent).[3]
-
Dissolution: Dissolve ethylenediamine (excess) in toluene.[3]
-
Addition: Slowly add phthalic anhydride solution dropwise at ambient temperature. Rapid addition favors bis-product formation.
-
Cyclization: Heat to reflux (110°C) with a Dean-Stark trap to remove the water generated during the imidization of the intermediate phthalamic acid.
-
Work-up:
-
Remove excess ethylenediamine and solvent under reduced pressure.[3]
-
Purification: The residue often contains the desired mono-amine and traces of bis-imide. The mono-amine is basic; it can be extracted into aqueous acid (1M HCl), washed with organic solvent (to remove non-basic bis-imide), and then basified (NaOH) to precipitate the pure product.
Synthesis Pathway Visualization
Figure 1: Reaction pathway highlighting the necessity of excess ethylenediamine to suppress bis-imide formation.
Chemical Reactivity & Applications[3]
Orthogonal Reactivity Profile
The molecule possesses two distinct chemical handles:
-
Primary Amine (
): A nucleophilic center available for acylation, alkylation, or reductive amination.[3] -
Phthalimide Group: An electrophilic masking group for the second nitrogen.[3] It is stable to acidic conditions (e.g., TFA deprotection of Boc groups elsewhere in the molecule) but sensitive to hydrazine and strong bases.
Application: Linker Synthesis for PROTACs
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical linker precursor. It allows the attachment of a ligand (via the free amine) followed by the revelation of a second amine (via deprotection) to attach the E3 ligase binder (e.g., Pomalidomide derivatives).
Workflow:
-
Coupling: React 2-(2-aminoethyl)isoindoline-1,3-dione with Ligand-COOH (Amide bond formation).
-
Deprotection: Remove phthalimide (Ing-Manske procedure) to reveal the primary amine.[3]
-
Final Assembly: React the newly freed amine with the E3 ligase binder.
Application: Heterocycle Synthesis
The phthalimido-ethyl chain is a pharmacophore found in various serotonin receptor ligands and anti-arrhythmic agents.[3] The phthalimide ring can also be expanded to form benzazepines via ring-expansion reactions.[3]
Deprotection Protocols (The Ing-Manske Procedure)
The standard method for removing the phthalimide group to liberate the primary amine is the Ing-Manske procedure . This method is preferred over acidic/basic hydrolysis because it occurs under neutral-to-mildly-basic conditions, preserving other sensitive functional groups (e.g., esters, chiral centers).
Protocol:
-
Reagent: Hydrazine hydrate (
), 1.1–2.0 equivalents.[3] -
Conditions: Reflux for 1–4 hours. A white precipitate (phthalhydrazide) will form.[3]
-
Work-up:
Deprotection Mechanism Visualization
Figure 2: Mechanism of the Ing-Manske deprotection using hydrazine.
Safety & Handling
-
Hazards: The compound is an irritant.[3] Phthalic anhydride (precursor) is a potent sensitizer.[3] Hydrazine (deprotection reagent) is toxic and carcinogenic.[3]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Waste: Phthalhydrazide byproduct is generally low toxicity but should be disposed of as solid organic waste.[3]
References
-
Synthesis & Properties: PubChem Compound Summary for CID 1275343, 2-(2-Aminoethyl)isoindoline-1,3-dione. National Center for Biotechnology Information (2025).[3] Link[5]
-
Gabriel Synthesis Mechanism: The Gabriel Synthesis.[4][3][6][7][8][9][10] Master Organic Chemistry.[3] Link
-
Deprotection Methodology: Phthalimides - Protection of Amino Groups.[3] Organic Chemistry Portal.[3] Link
-
PROTAC Applications: The PROTAC technology in drug development.[2][3][] Cell Chemical Biology / NIH PMC (2019).[3] Link
Sources
- 1. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 5391-39-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-Aminoethyl)naphthalimide | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 7. Phthalimide synthesis – PierpaLab [pierpalab.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
